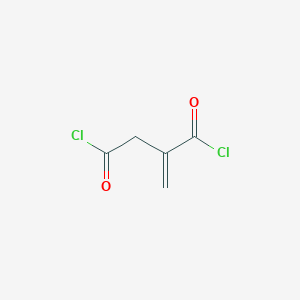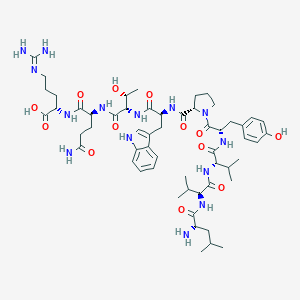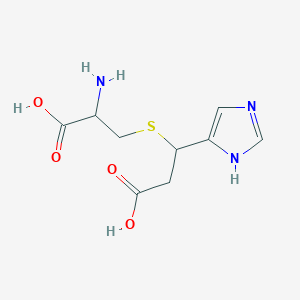
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine, also known as CIC, is a naturally occurring amino acid that has been extensively studied for its potential therapeutic applications. CIC is a unique molecule that is found in a variety of biological systems, including human, animal, and plant tissues. In
Wirkmechanismus
The mechanism of action of S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine is not fully understood. However, it is believed to work by modulating the activity of various enzymes and signaling pathways. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemische Und Physiologische Effekte
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to improve mitochondrial function and protect against DNA damage. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to regulate glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine in lab experiments is its natural occurrence in biological systems. This makes it a relevant molecule to study in the context of human health and disease. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine.
Zukünftige Richtungen
There are many future directions for research on S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine. One direction is to further investigate its potential therapeutic applications, particularly in the context of cancer and cardiovascular disease. Another direction is to better understand its mechanism of action, which could lead to the development of more targeted therapies. Additionally, research could focus on the development of biomarkers for S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine, which could aid in the diagnosis and treatment of various diseases.
Synthesemethoden
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine can be synthesized through the reaction of L-histidine with cysteine in the presence of oxygen and iron. The resulting product is then oxidized to form S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine. This synthesis method has been used in many studies to produce S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine for research purposes.
Wissenschaftliche Forschungsanwendungen
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to protect against oxidative stress and improve mitochondrial function. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been studied for its potential use as a biomarker for various diseases, including cancer and cardiovascular disease.
Eigenschaften
CAS-Nummer |
134381-43-4 |
|---|---|
Produktname |
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine |
Molekularformel |
C9H13N3O4S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
3-(2-amino-2-carboxyethyl)sulfanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4S/c10-5(9(15)16)3-17-7(1-8(13)14)6-2-11-4-12-6/h2,4-5,7H,1,3,10H2,(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
ABJUPPXFQYZWTK-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)N |
Kanonische SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)N |
Synonyme |
2-DIECys S-(2-carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



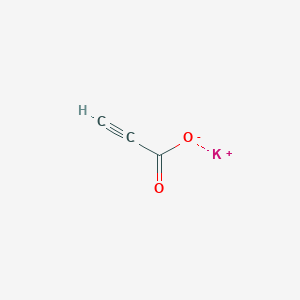
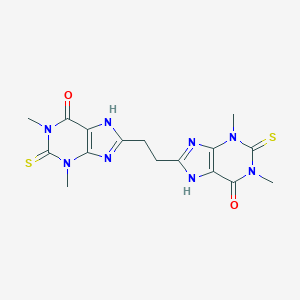
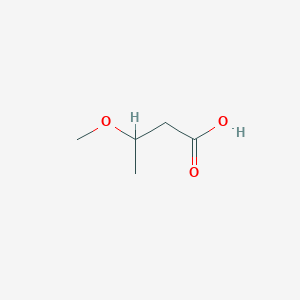
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
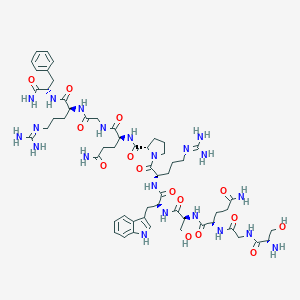
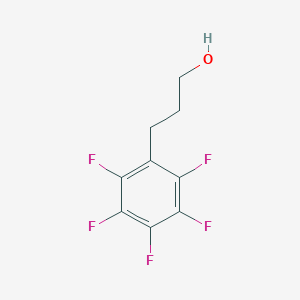
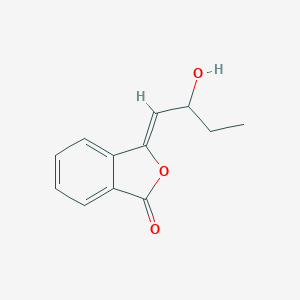
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
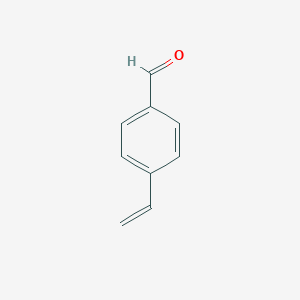
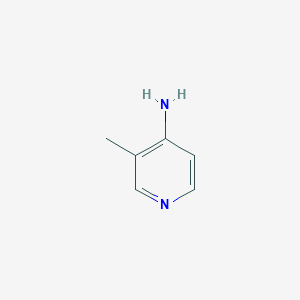
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
